molecular formula C20H21N5O3 B12487569 Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate

Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate

Cat. No.: B12487569
M. Wt: 379.4 g/mol
InChI Key: ITIXWCJDUDUVFR-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-(4-methoxyphenyl)-1-methylpyrazol-5-amine.

    Diazotization: The amine group of the pyrazole derivative is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling reaction: The diazonium salt is then coupled with ethyl 4-aminobenzoate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acetic acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in aqueous solution or zinc in acetic acid.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.

    Biology: Investigated for its potential as a biological stain or marker due to its azo group.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of azo dyes, which are widely used in textiles, printing, and cosmetics.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can interact with cellular components. The compound may also inhibit specific enzymes or signaling pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate can be compared with other azo compounds, such as:

    Methyl orange: A commonly used pH indicator with a similar azo structure.

    Sudan dyes: A group of azo dyes used for staining in biological research.

    Disperse dyes: Azo dyes used in the textile industry for dyeing synthetic fibers.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a pyrazole ring with an azo linkage, providing distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 4-[[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C20H21N5O3/c1-4-28-20(26)14-5-9-15(10-6-14)22-23-18-17(24-25(2)19(18)21)13-7-11-16(27-3)12-8-13/h5-12H,4,21H2,1-3H3

InChI Key

ITIXWCJDUDUVFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N(N=C2C3=CC=C(C=C3)OC)C)N

Origin of Product

United States

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